

Application Notes: Measuring the Effect of SBC-110736 on the PCSK9-LDLR Interaction

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Compound of Interest

Compound Name: SBC-110736

Cat. No.: B610721

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Introduction

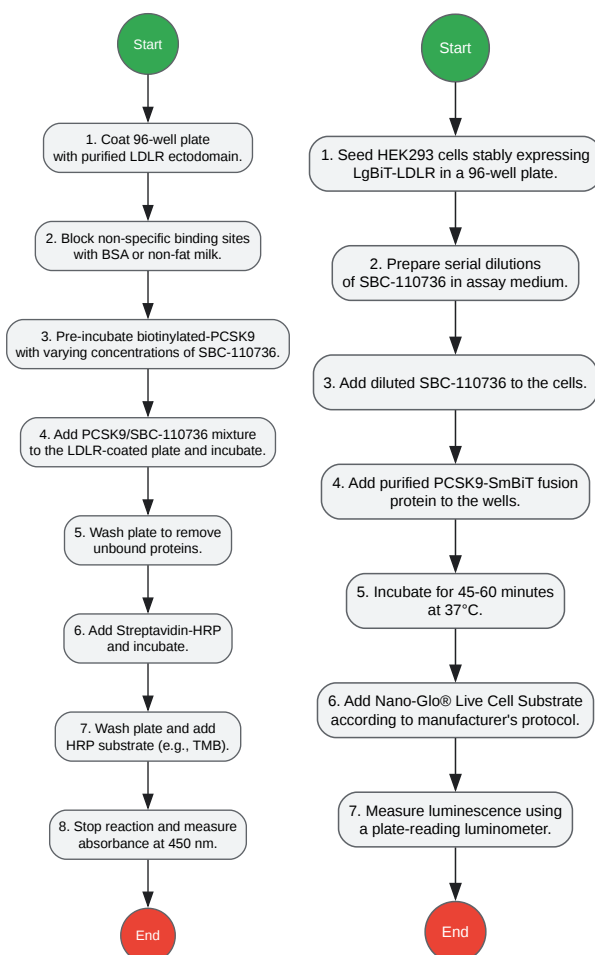
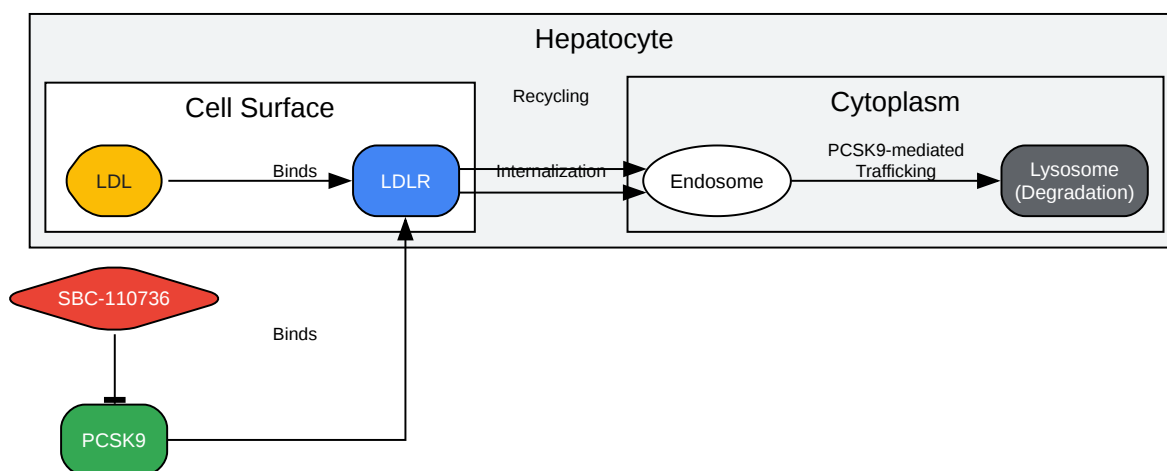
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3] This binding event targets the LDLR for degradation in lysosomes, which reduces the number of available receptors to clear circulating LDL-cholesterol (LDL-C) from the bloodstream.[2] Consequently, elevated PCSK9 activity leads to higher plasma LDL-C levels, a major risk factor for cardiovascular disease.[2][4]

Inhibiting the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL-C.[5][6] **SBC-110736** is a novel, selective small-molecule inhibitor of PCSK9.[7][8] It acts by directly preventing the binding of PCSK9 to the LDLR, thereby preventing LDLR degradation and promoting its recycling to the cell surface.[7] This enhanced LDLR availability increases the clearance of LDL-C from circulation.[7] These application notes provide detailed protocols for quantifying the inhibitory effect of **SBC-110736** on the PCSK9-LDLR interaction using both biochemical and cell-based assays.

Mechanism of Action of SBC-110736

The diagram below illustrates the signaling pathway of PCSK9-mediated LDLR degradation and the inhibitory action of **SBC-110736**. Under normal conditions, PCSK9 binds to LDLR, and the complex is internalized. Instead of recycling back to the cell surface, the complex is trafficked to the lysosome for degradation. **SBC-110736** physically blocks the interaction

between PCSK9 and LDLR, allowing the receptor to escape degradation and recycle back to the cell surface to continue clearing LDL-C.



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